REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:22])[C:6]2([CH2:10][CH2:9][N:8](C(OCC3C=CC=CC=3)=O)[CH2:7]2)[O:5][C:4](=[O:21])[NH:3]1.[H][H]>CO.[Pd]>[CH3:1][C:2]1([CH3:22])[C:6]2([CH2:10][CH2:9][NH:8][CH2:7]2)[O:5][C:4](=[O:21])[NH:3]1
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Name
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benzyl 4,4-dimethyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
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Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(OC12CN(CC2)C(=O)OCC2=CC=CC=C2)=O)C
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
After filtering off the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC(OC12CNCC2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |